N-(2-Thienylsulfonyl)-L-phenylalanine
Description
Properties
CAS No. |
82068-17-5 |
|---|---|
Molecular Formula |
C13H13NO4S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(thiophen-2-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C13H13NO4S2/c15-13(16)11(9-10-5-2-1-3-6-10)14-20(17,18)12-7-4-8-19-12/h1-8,11,14H,9H2,(H,15,16)/t11-/m0/s1 |
InChI Key |
NQNOZBXLAORQQT-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Key Findings and Insights
- Sulfonyl vs. Triazole/Carbobenzyloxy : Sulfonyl groups (as in this compound) may offer superior hydrolytic stability compared to ester-based groups (e.g., Cbz) but require optimization for target specificity .
- Therapeutic Potential: Triazole and thiadiazole derivatives show promise in inflammation and viral inhibition, suggesting that this compound could be repurposed for similar applications .
Preparation Methods
Reaction Mechanism and Stoichiometry
The sulfonylation proceeds via a two-step mechanism:
-
Deprotonation : The amino group of L-phenylalanine is deprotonated by a base (e.g., NaOH, NaHCO₃, or pyridine), forming a reactive amide ion.
-
Nucleophilic Attack : The amide ion attacks the electrophilic sulfur atom in 2-thienylsulfonyl chloride, displacing chloride and forming the sulfonamide bond.
The general reaction is represented as:
Optimized Reaction Conditions
-
Solvent System : A mixture of tetrahydrofuran (THF) and water (4:1 v/v) is commonly used to balance solubility and reactivity.
-
Base : Sodium bicarbonate (1.5 equivalents) maintains a pH of 8–9, minimizing side reactions such as carboxylic acid activation.
-
Temperature : Reactions typically proceed at 0–5°C to control exothermicity, followed by stirring at room temperature for 12–24 hours.
-
Molar Ratio : A 1:1.1 molar ratio of L-phenylalanine to sulfonyl chloride ensures complete conversion while minimizing excess reagent.
Table 1 : Representative Reaction Parameters and Yields
Ester Protection-Deprotection Strategy
To prevent unwanted side reactions at the carboxylic acid group, L-phenylalanine can first be converted to its methyl ester derivative before sulfonylation. This method is particularly useful when harsh reaction conditions are unavoidable.
Stepwise Synthesis
-
Esterification : L-Phenylalanine is treated with thionyl chloride (SOCl₂) in methanol to form L-phenylalanine methyl ester hydrochloride:
-
Sulfonylation : The esterified amino acid reacts with 2-thienylsulfonyl chloride in dichloromethane (DCM) using triethylamine as the base:
-
Ester Hydrolysis : The methyl ester is hydrolyzed using aqueous NaOH to regenerate the carboxylic acid:
Table 2 : Comparative Analysis of Protection-Deprotection vs. Direct Methods
| Metric | Direct Method | Protection-Deprotection |
|---|---|---|
| Overall Yield | 72–85% | 68–70% |
| Purity (HPLC) | ≥95% | ≥98% |
| Reaction Complexity | Low | High |
Continuous Flow Synthesis
Recent advances in reactor design have enabled the adaptation of sulfonylation reactions to continuous flow systems, improving safety and scalability. A coiled tube reactor (CTR) with precise temperature control minimizes side reactions and enhances mixing efficiency.
Process Parameters
Advantages :
Purification and Characterization
Isolation Techniques
-
Acid Precipitation : Adjusting the reaction mixture to pH 2–3 with HCl precipitates the product, which is filtered and washed with cold water.
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual sulfonyl chloride and byproducts.
-
Recrystallization : Ethanol/water (7:3) yields crystals with ≥99% purity.
Analytical Data
-
NMR (D₂O) :
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| L-Phenylalanine | 120–150 |
| 2-Thienylsulfonyl Cl | 450–600 |
| Total Production Cost | 220–280 |
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-Thienylsulfonyl)-L-phenylalanine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of L-phenylalanine using 2-thienylsulfonyl chloride under basic conditions. A typical procedure involves dissolving L-phenylalanine in anhydrous dichloromethane or tetrahydrofuran, adding triethylamine as a base, and reacting with stoichiometric 2-thienylsulfonyl chloride at 0–5°C. Yield optimization requires strict moisture control, slow reagent addition, and post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane) is advised .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation employs NMR spectroscopy (¹H/¹³C) to identify sulfonyl and thienyl proton environments (δ ~7.5–8.0 ppm for aromatic protons). IR spectroscopy verifies sulfonyl S=O stretches (~1350–1150 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight ([M+H]⁺ expected ~340–350 g/mol). Purity assessment uses reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in a sealed container at 2–8°C, away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How does this compound interact with enzymatic targets, and what assay designs are suitable for studying inhibition?
- Methodological Answer : The sulfonyl group may act as a transition-state analog in protease or peptidase inhibition. Use fluorogenic substrates (e.g., AMC-labeled peptides) in kinetic assays to measure IC₅₀ values. Pre-incubate the enzyme with varying inhibitor concentrations in buffer (pH 7.4, 37°C), then monitor fluorescence changes. Include controls for non-specific binding (e.g., bovine serum albumin) and validate results with SPR to assess binding kinetics (KD, kon/koff) .
Q. How does the ionization state of this compound influence its solubility and membrane permeability?
- Methodological Answer : The carboxylic acid (pKa ~2.5) and sulfonamide (pKa ~1.0–2.0) groups remain deprotonated at physiological pH, enhancing aqueous solubility. Use pH-solubility profiling (buffers from pH 1–8) with UV quantification. For permeability, employ a PAMPA assay using a lipid membrane (e.g., lecithin in dodecane) and measure compound diffusion via LC-MS. Compare results with computational models (e.g., logP predictions via ChemAxon) .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Variability may arise from impurities (e.g., residual solvents) or assay conditions. Perform rigorous batch-to-batch purity checks via NMR and HPLC. Standardize enzymatic assays using uniform buffer systems (e.g., Tris-HCl vs. phosphate) and temperature controls. Replicate conflicting studies with orthogonal methods (e.g., ITC for binding affinity vs. enzymatic activity assays). Cross-validate with knockout cell models to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
